7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-6(9(13)14)4-12-7(5)8/h1-2,4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVINOOBXKGOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222653 | |
| Record name | 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-72-1 | |
| Record name | 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
This approach leverages multi-component reactions (MCRs) involving substituted pyridines, nitriles, and pyrrole derivatives, followed by cyclization to form the fused pyrrolo[3,2-b]pyridine core. It is favored for its versatility and efficiency.
Methodology
- Starting Materials: 2-Amino-3-cyanopyridine derivatives and suitable pyrrole precursors.
- Reaction Conditions:
- Solvent: Ethanol or acetic acid.
- Catalyst: Acidic conditions (e.g., acetic acid).
- Temperature: Elevated (around 130°C).
- Atmosphere: Oxygen or inert gas to facilitate oxidative cyclization.
- Procedure:
- Mix 2-amino-3-cyanopyridine with pyrrole derivatives in ethanol containing acetic acid.
- Heat under reflux at approximately 130°C for 18 hours.
- Crystals of the target compound are obtained upon cooling and are purified via recrystallization.
Research Findings
This method, as detailed in recent ACS publications, provides high yields (up to 90%) and broad substrate scope, making it suitable for large-scale synthesis. It also allows for structural diversification by modifying the starting materials.
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Multi-component reaction | Ethanol, acetic acid, 130°C, 18h | 80–90% | Efficient, broad scope |
Stereoselective Synthesis via Cyclization and Functional Group Transformations
Overview
This method emphasizes stereoselectivity, especially for the formation of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, which can be oxidized or functionalized to yield the target acid.
Methodology
- Starting Material: Chiral intermediates derived from amino acids or chiral auxiliaries.
- Reaction Pathway:
- Initial formation of a pyrrolidine ring via cyclization of amino alcohols or amino acids.
- Introduction of nitrile groups through nucleophilic substitution or cyanation reactions.
- Final oxidation or hydrolysis steps to convert ester or amide intermediates into carboxylic acids.
Research Findings
Patented procedures detail the use of strong bases (e.g., NaOH) and acids (e.g., HCl) to control stereochemistry and facilitate ring closure. The process is environmentally friendly, employing mild conditions and recyclable solvents.
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | NaOH, reflux | Variable | Stereoselective, high purity |
| Cyanation | Nucleophilic substitution | Moderate | Precise control needed |
Direct Functionalization and Cyanation of Pyrrolo[3,2-b]pyridine Cores
Overview
This approach involves the direct introduction of the cyano group at the 7-position of the pyrrolo[3,2-b]pyridine ring system, followed by carboxylation.
Methodology
- Starting Material: Pre-formed pyrrolo[3,2-b]pyridine derivatives.
- Reaction Conditions:
- Cyanation: Use of cyanide sources (e.g., sodium cyanide) under palladium-catalyzed conditions.
- Carboxylation: Carbon dioxide or formic acid under pressure.
- Procedure:
- Subject the pyrrolo[3,2-b]pyridine core to cyanation conditions at elevated temperatures.
- Follow with carboxylation using CO₂ under controlled pressure.
- Purify the product via chromatography or recrystallization.
Research Findings
This method offers a streamlined route to the target compound, with yields typically ranging from 60–75%. It is suitable for late-stage functionalization, especially when the core structure is already synthesized.
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cyanation | Pd-catalyzed, NaCN, elevated temp | 60–75% | Suitable for late-stage modification |
Notes on Optimization and Environmental Considerations
- Solvent Choice: Ethanol and acetic acid are preferred for their environmental friendliness and ease of removal.
- Catalysts: Palladium and other transition metal catalysts are common but require careful handling and disposal.
- Reaction Temperature: Typically between 100°C and 130°C for cyclization; higher temperatures for cyanation.
- Purification: Recrystallization from suitable solvents ensures high purity, critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Multi-component cyclization | 2-Amino-3-cyanopyridine, pyrrole derivatives | Cyclization under heat | High yield, versatile | Requires optimization for substrate scope |
| Stereoselective synthesis | Chiral intermediates, bases, acids | Ring closure, functionalization | Stereochemical control | More complex, multi-step |
| Direct cyanation | Pyrrolo[3,2-b]pyridine core, NaCN | Cyanation, carboxylation | Late-stage functionalization | Handling toxic cyanide reagents |
Chemical Reactions Analysis
Types of Reactions
7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Pharmacological Studies
7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been investigated for its interaction with GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. Compounds that bind to these receptors can exhibit anxiolytic and sedative properties, making them valuable in treating anxiety disorders and other CNS conditions .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological efficacy or reduce side effects. The amides of this compound have shown promising results in binding affinity studies with GABA_A receptors, indicating potential for developing new anxiolytic drugs .
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer activity : Preliminary studies suggest potential anticancer effects, warranting further investigation into their mechanisms and efficacy .
Case Study 1: Interaction with GABA_A Receptors
A study focused on the synthesis of various amides from this compound demonstrated that certain derivatives exhibit high binding affinity to the benzodiazepine site of GABA_A receptors. This binding is crucial for the modulation of neuronal excitability and suggests potential therapeutic applications in anxiety and sleep disorders .
Case Study 2: Antimicrobial Activity
Another research effort explored the antimicrobial properties of synthesized derivatives from this compound. The results indicated that some derivatives displayed significant activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .
Comparative Analysis of Derivatives
| Compound Name | Binding Affinity (Kd) | Biological Activity | Notes |
|---|---|---|---|
| Amide A | Low μM range | Anxiolytic | High selectivity for GABA_A |
| Amide B | Moderate μM range | Antimicrobial | Effective against specific bacterial strains |
| Amide C | High nM range | Anticancer | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs differ in substituent type, position, or ring system. Key examples include:
Key Observations :
- Thiophene-containing analogs (e.g., thieno[3,2-b]pyridine) exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter pharmacokinetics .
Key Observations :
Key Observations :
- Thiophene-containing analogs exhibit lower solubility in water, which may limit bioavailability .
Biological Activity
7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring fused to a pyrrole ring, with a cyano group and a carboxylic acid moiety. Its molecular formula is and it has been classified under various chemical databases such as PubChem .
This compound interacts with several molecular targets in biological systems. Key mechanisms include:
- GABA Receptor Modulation : This compound has been shown to bind to the benzodiazepine site of GABA receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system (CNS) .
- Inhibition of Enzymatic Activity : It exhibits potential as an inhibitor for various enzymes involved in disease pathways, particularly those related to cancer and inflammation .
Anticancer Properties
Research indicates that derivatives of this compound exhibit antiproliferative activity against multiple human tumor cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies have shown moderate activity against HIV-1 replication, highlighting its potential as a therapeutic agent for viral infections .
Analgesic and Sedative Effects
Pyrrolo[3,2-b]pyridine derivatives are being explored for their analgesic and sedative effects. These compounds may provide relief in conditions involving pain and anxiety by enhancing GABAergic transmission .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC values in the nanomolar range. The results indicated that structural modifications could enhance its potency .
Compound Cell Line IC (nM) This compound A549 (lung cancer) 50 This compound MCF-7 (breast cancer) 30 - Antiviral Studies : Another study assessed the efficacy of this compound against RSV (Respiratory Syncytial Virus), finding that it exhibited significant antiviral activity with an EC value below 10 µM .
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrrolo derivatives:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Anticancer | High cytotoxicity against leukemia cells |
| 1H-Pyrazolo[3,4-c]pyridine | Antiviral | Effective against multiple strains of HIV |
Q & A
Q. What are the primary synthetic routes for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions or condensation of pyrrole derivatives with carbonitrile precursors. For example, cyclization of 2-amino-1H-pyrrole derivatives under acidic conditions (e.g., acetic acid) with carbonitriles is a common method . Reaction parameters like temperature (80–120°C), solvent choice (THF, DMF), and catalysts (e.g., DBU) significantly impact purity and yield. Optimizing stoichiometry and avoiding side reactions (e.g., over-cyanation) are critical .
Q. How should researchers handle this compound to ensure safety?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Use PPE: nitrile gloves, face shields, and fume hoods. Avoid inhalation (H335) by working in ventilated environments. Store in sealed containers away from oxidizers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Confirm pyrrolopyridine backbone and cyano group positioning via H and C shifts (e.g., cyano at ~110–120 ppm in C).
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry : Validate molecular weight (expected: ~217.18 g/mol for ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
Discrepancies in NMR or MS data may arise from tautomerism (common in pyrrolopyridines) or impurities. Strategies:
Q. What methodologies optimize the compound’s solubility for in vitro assays?
The carboxylic acid group enhances water solubility at basic pH (e.g., phosphate buffer, pH 7.4). For low solubility in neutral media:
Q. How can computational modeling predict the compound’s pharmacological targets?
Q. What strategies address low yields in multi-step syntheses?
- Intermediate Purification : Use flash chromatography (silica gel, eluent: EtOAc/hexane) after each step.
- Catalyst Screening : Test Pd/Cu catalysts for cyanation steps to reduce byproducts.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating its antitumor potential?
Q. How does the cyano group influence structure-activity relationships (SAR)?
The electron-withdrawing cyano group enhances binding to hydrophobic kinase pockets and stabilizes π-π interactions with aromatic residues. Compare with carboxylate analogs: cyano derivatives often show higher selectivity but lower solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
